Arg-Gly-Asp-Ser (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arg-Gly-Asp-Ser (TFA) is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and serine, with trifluoroacetic acid as a counterion. This compound is a key component of the cell attachment domain of fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins . The Arg-Gly-Asp-Ser sequence is known for its ability to promote cell adhesion, making it significant in various biological processes and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Ser (TFA) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. The subsequent amino acids (aspartic acid, glycine, and arginine) are sequentially added using protected amino acid derivatives to prevent side reactions . The peptide is then cleaved from the resin and deprotected to yield the final product. Trifluoroacetic acid is often used in the cleavage step to remove the protecting groups and release the peptide from the resin .
Industrial Production Methods
Industrial production of Arg-Gly-Asp-Ser (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product . The peptide is lyophilized from a solution containing trifluoroacetic acid to obtain the final powdered form .
Chemical Reactions Analysis
Types of Reactions
Arg-Gly-Asp-Ser (TFA) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Typically involves reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base such as N-methylmorpholine (NMM).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide can oxidize the amino acid residues, while reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Major Products
The major products formed from these reactions include shorter peptide fragments from hydrolysis and modified peptides from oxidation and reduction reactions .
Scientific Research Applications
Arg-Gly-Asp-Ser (TFA) has a wide range of applications in scientific research:
Cell Biology: Used to study cell adhesion, migration, and signaling pathways.
Cancer Research: Investigated for its role in inhibiting tumor cell adhesion and metastasis.
Tissue Engineering: Incorporated into biomaterials to enhance cell attachment and proliferation.
Drug Delivery: Utilized in the development of targeted drug delivery systems.
Neuroscience: Studied for its effects on synaptic plasticity and long-term potentiation.
Mechanism of Action
Arg-Gly-Asp-Ser (TFA) exerts its effects by binding to integrin receptors on the cell surface. This binding triggers intracellular signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation . The peptide specifically interacts with integrins such as α5β1, which are involved in cell-matrix interactions . This interaction can modulate the activity of downstream signaling molecules like focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK), influencing cell behavior .
Comparison with Similar Compounds
Similar Compounds
Arg-Gly-Asp (RGD): A shorter peptide that also binds to integrins and promotes cell adhesion.
Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP): A hexapeptide with similar integrin-binding properties.
Cyclo(-Arg-Gly-Asp-D-Phe-Val-): A cyclic peptide with enhanced stability and integrin-binding affinity.
Uniqueness
Arg-Gly-Asp-Ser (TFA) is unique due to its specific sequence and the presence of trifluoroacetic acid, which enhances its solubility and stability . Its ability to inhibit integrin-mediated cell adhesion makes it valuable in various research applications, particularly in cancer and tissue engineering .
Biological Activity
Overview
Arg-Gly-Asp-Ser (RGDS) is a pentapeptide that plays a crucial role in cell adhesion processes by interacting with integrin receptors. Its trifluoroacetate (TFA) form enhances solubility and stability, making it an important compound in biological research and therapeutic applications. This article delves into the biological activity of RGDS, highlighting its mechanisms, applications, and relevant research findings.
RGDS primarily functions through its binding to integrin receptors, specifically αvβ3 and αvβ5. This interaction triggers intracellular signaling pathways that regulate various cellular behaviors, including:
- Cell Adhesion : RGDS promotes cell attachment to extracellular matrix (ECM) components.
- Cell Migration : It influences cellular movement, which is vital in processes like wound healing and cancer metastasis.
- Cell Proliferation : RGDS can stimulate cell growth and division through integrin-mediated signaling.
Studies have shown that RGDS can modulate the secretion of transforming growth factor-beta1 (TGF-β1), a key cytokine involved in ECM protein synthesis. By activating integrin-linked kinase (ILK), RGDS enhances TGF-β1 mRNA expression and secretion, demonstrating its regulatory role in ECM dynamics .
Table 1: Summary of Biological Activities of RGDS
Case Studies
-
RGDS and TGF-β1 Secretion :
A study demonstrated that RGDS significantly increased TGF-β1 secretion in human mesangial cells by activating ILK. This effect was critical for understanding how ECM components can self-regulate their production . -
RGDS in Glioblastoma Treatment :
Research involving high-molecular-weight hyaluronic acid (HMW-HA) functionalized with RGDS showed promise in treating glioblastoma by disrupting fibronectin interactions that support tumor aggressiveness. This approach highlights the potential for RGDS in developing targeted cancer therapies . -
Integrin Inhibition :
The peptide has been utilized to inhibit integrin receptor functions, showcasing its versatility in modulating cellular responses in various contexts, such as inflammation and tissue engineering .
Applications
The biological activity of RGDS has led to diverse applications across several fields:
- Biomedical Research : Used to study cell adhesion mechanisms and integrin signaling pathways.
- Cancer Therapy : Functionalized materials incorporating RGDS are being developed to target tumor microenvironments.
- Tissue Engineering : RGDS is employed in scaffolds to enhance cellular attachment and proliferation during tissue regeneration.
Properties
Molecular Formula |
C17H28F3N7O10 |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H27N7O8.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30;3-2(4,5)1(6)7/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19);(H,6,7)/t7-,8-,9-;/m0./s1 |
InChI Key |
UMHUNRXMVGQLTE-YWUTZLAHSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.